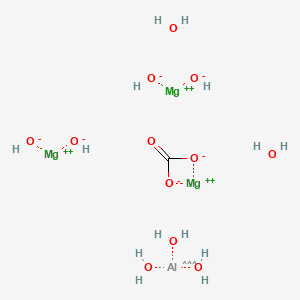
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-methyl-4-propan-2-ylbenzene, also known as 2-chloro-4-isopropyltoluene, is an organic compound with the molecular formula C10H13Cl. It is a chlorinated derivative of toluene and is characterized by the presence of a chlorine atom, a methyl group, and an isopropyl group attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields, including industrial and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-isopropyltoluene (p-cymene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-1-methyl-4-propan-2-ylbenzene may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form carboxylic acids or ketones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-isopropyltoluene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 4-isopropylbenzyl alcohol.
Oxidation: 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.
Reduction: 4-isopropyltoluene.
Scientific Research Applications
2-chloro-1-methyl-4-propan-2-ylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications. The compound’s structure allows it to participate in various chemical and biological processes, making it a versatile compound for research .
Comparison with Similar Compounds
Similar Compounds
4-isopropyltoluene (p-cymene): A non-chlorinated analog used as a starting material for the synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene.
2-chloro-1-methylbenzene (o-chlorotoluene): A chlorinated toluene derivative with a different substitution pattern.
4-chloro-1-methyl-2-propan-2-ylbenzene: A positional isomer with the chlorine atom at a different position on the benzene ring.
Uniqueness
2-chloro-1-methyl-4-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chlorine atom, a methyl group, and an isopropyl group on the benzene ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
4395-79-3 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
2-chloro-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI Key |
JVIGKRUGGYKFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)



![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)




